molecular formula C8H6ClN3 B14648295 5-Chloro-1-phenyl-1h-1,2,3-triazole CAS No. 51039-48-6

5-Chloro-1-phenyl-1h-1,2,3-triazole

Cat. No.: B14648295
CAS No.: 51039-48-6
M. Wt: 179.60 g/mol
InChI Key: WLHMSSSLDYJQIA-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction can be catalyzed by copper (CuAAC) or can proceed without a metal catalyst (SPAAC). The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of 5-Chloro-1-phenyl-1h-1,2,3-triazole may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety. These methods often use automated systems to control reaction parameters precisely, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-phenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1h-1,2,3-triazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-chloro-1-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHMSSSLDYJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553532
Record name 5-Chloro-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51039-48-6
Record name 5-Chloro-1-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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